molecular formula C7H6F2N2O2 B2978539 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid CAS No. 2219418-93-4

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2978539
CAS No.: 2219418-93-4
M. Wt: 188.134
InChI Key: NWTLBANZXWFZSD-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid (CAS: EN300-170848) is a fluorinated pyrazole derivative with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2,2-difluorocyclopropyl group and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the difluorocyclopropyl group, which enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-2-1-4(10-11)6(12)13/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTLBANZXWFZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219418-93-4
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents such as diglyme and temperatures around 180°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with active sites of enzymes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrazole-3-carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position 1) Key Properties/Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid EN300-170848 C₇H₆F₂N₂O₂ 188.13 2,2-Difluorocyclopropyl High metabolic stability; drug intermediate
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid 1006486-39-0 C₆H₆F₂N₂O₂ 176.12 2,2-Difluoroethyl Intermediate for agrochemicals
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1004643-64-4 C₆H₆F₂N₂O₂ 176.12 Difluoromethyl, 5-methyl Hazardous (H301); stored at 2–8°C
1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 2379945-01-2 C₉H₁₂F₂N₂O₂ 218.20 2,2-Difluoroethyl, 5-isopropyl Higher lipophilicity; research use
6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1171838-47-3 C₁₄H₁₅N₅O₂ 231.28 Cyclopropyl, difluoroethyl, 3-methyl Antibacterial candidate

Structural and Functional Differences

The isopropyl group in 2379945-01-2 raises molecular weight (218.20 g/mol) and lipophilicity, making it suitable for hydrophobic environments .

Metabolic Stability :

  • The 2,2-difluorocyclopropyl moiety in the target compound reduces oxidative metabolism compared to difluoromethyl or methyl substituents, as evidenced by its use in protease inhibitor intermediates .

Hazard Profiles :

  • 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1004643-64-4) carries a H301 hazard warning (acute toxicity) and requires stringent storage conditions (2–8°C), unlike the cyclopropyl analog .

Applications :

  • The 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl derivative (1171838-47-3) has shown promise in antibacterial studies due to its dual substituent effects on target engagement .

Research Findings and Trends

  • Fluorine Impact : Fluorine atoms in these compounds improve bioavailability and resistance to enzymatic degradation. The gem-difluoro configuration in cyclopropyl/ethyl groups is critical for tuning electronic effects .
  • Synthetic Utility : The carboxylic acid group enables facile derivatization into amides or esters, expanding utility in combinatorial chemistry .
  • Data Gaps : Boiling/melting points and solubility data are largely unreported in public sources, highlighting a need for further experimental characterization.

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H6F2N2O2
  • CAS Number : 2219418-93-4
  • SMILES Notation : C1C(C1(F)F)N2C(=CC=N2)C(=O)O

The compound features a difluorocyclopropyl group attached to a pyrazole ring, which is further linked to a carboxylic acid group. This unique structure may contribute to its biological properties by enhancing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorocyclopropyl moiety enhances the compound's binding affinity, while the pyrazole ring can interact with active sites on enzymes, potentially leading to inhibition or modulation of their activity.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

  • Case Study : A series of pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Compounds exhibited IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
  • Research Findings : The compound demonstrated significant in vitro anti-inflammatory activity comparable to standard drugs like diclofenac. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance anti-inflammatory potency .

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have also been explored:

  • Research Findings : In vitro studies showed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
Anti-inflammatoryCOX-20.02 - 0.04
AnticancerVarious cancer cell linesVariable

Synthesis and Research Applications

The synthesis of this compound typically involves reactions that form the difluorocyclopropyl group followed by its attachment to the pyrazole framework. Notable methods include:

  • Reaction with Hydrazine : The compound is synthesized from 2,2-difluorocyclopropanecarboxylic acid and hydrazine, leading to the formation of the pyrazole ring.

This compound serves as a building block for further chemical modifications aimed at enhancing biological activity or exploring new therapeutic avenues.

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